molecular formula C14H5F5N2O B286983 2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole

2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole

Cat. No. B286983
M. Wt: 312.19 g/mol
InChI Key: BRHQDOAIDMWCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant interest in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins in the body that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the levels of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole is its high potency and selectivity, which makes it an attractive lead compound for drug development. However, one of the limitations is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole. One direction is to further investigate its potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, further research could be done to improve its solubility in water, which would make it easier to administer in vivo.

Synthesis Methods

The synthesis of 2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole involves the reaction between 3-fluoroaniline and 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The product is then purified using column chromatography to obtain a pure form of 2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(3-Fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole has been studied extensively in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been studied for its antibacterial and antifungal properties.

properties

Molecular Formula

C14H5F5N2O

Molecular Weight

312.19 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H5F5N2O/c15-7-3-1-2-6(4-7)13-20-21-14(22-13)8-5-9(16)11(18)12(19)10(8)17/h1-5H

InChI Key

BRHQDOAIDMWCBZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC(=C(C(=C3F)F)F)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC(=C(C(=C3F)F)F)F

Origin of Product

United States

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